[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate
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Overview
Description
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzodioxole moiety, a carbamoyl group, and a fluorobenzoate ester, making it an interesting subject for studies in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Related compounds with a 1,3-benzodioxol-5-yl structure have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly, suggesting that this compound may also affect the dynamics of the microtubule network .
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate typically involves the reaction of 2-fluorobenzoic acid with a suitable carbamoyl chloride derivative of 1,3-benzodioxole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Studied for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl benzoate
- [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 4-fluorobenzoate
- [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3-fluorobenzoate
Uniqueness
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2-fluorobenzoate is unique due to the presence of the 2-fluorobenzoate moiety, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO5/c17-12-4-2-1-3-11(12)16(20)21-8-15(19)18-10-5-6-13-14(7-10)23-9-22-13/h1-7H,8-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSYNZDCRNXEDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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